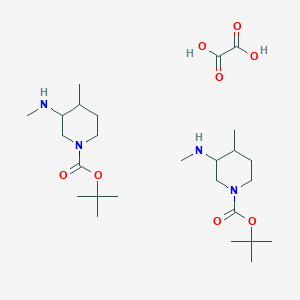
2-(propylsulfanyl)-2,3-dihydro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE is a heterocyclic compound featuring a benzodiazole ring system substituted with a propylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phthalaldehyde with O-protected tris-(hydroxyalkyl)aminomethanes in the presence of propane-1-thiol . This multicomponent reaction proceeds under mild conditions and yields the desired benzodiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize byproducts.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The benzodiazole ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The propylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The benzodiazole ring system can also participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2-(METHYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE
- 2-(ETHYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE
- 2-(BUTYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE
Comparison: Compared to its analogs, 2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE exhibits unique properties due to the length and flexibility of the propylsulfanyl group. This can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C10H14N2S |
|---|---|
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
2-propylsulfanyl-2,3-dihydro-1H-benzimidazole |
InChI |
InChI=1S/C10H14N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6,10-12H,2,7H2,1H3 |
InChI-Schlüssel |
FYWBZBZRUSPPNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12495825.png)
![N-{2-[(2,4-dimethoxybenzyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12495846.png)
![11-Bromobenzo[b]naphtho[1,2-d]furan](/img/structure/B12495853.png)
![N-(4-methoxybenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495859.png)
![2-{4-[1-(4-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B12495863.png)
![4-[(2,5-Dimethylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B12495871.png)


![6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B12495885.png)
![1-(3-chlorophenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12495890.png)
![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12495897.png)

![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-chlorophenyl)acetamide](/img/structure/B12495914.png)
![Propyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495918.png)
